![molecular formula C14H10O6 B1667919 Bellidifolin CAS No. 2798-25-6](/img/structure/B1667919.png)
Bellidifolin
Overview
Description
Bellidifolin: (CAS NoIt is derived from the plant Swertia punicea and exhibits several intriguing properties, including hepatoprotective, hypoglycemic, anti-oxidative, anti-inflammatory, and antitumor effects . Notably, it also acts as an inhibitor of viral protein R (Vpr).
Mechanism of Action
Target of Action
Bellidifolin primarily targets the Bromodomain-containing protein 4 (BRD4) , Transforming Growth Factor (TGF)-β1/Smads , and p38 signaling . BRD4 plays a key role in cardiovascular diseases such as cardiac hypertrophy . TGF-β1/Smads and p38 signaling are involved in the regulation of myocardial fibrosis .
Mode of Action
This compound interacts with its targets to bring about changes in the cellular environment. It represses the epigenetic regulator BRD4, reducing the isoprenaline-induced acetylation of H3K122 and phosphorylation of RNA Pol II . Furthermore, it inhibits TGF-β1-induced cardiac fibroblast proliferation and impedes p38 activation .
Biochemical Pathways
This compound affects the Nox4/ROS/ADAM17 signaling pathway in a BRD4 dependent manner . It also regulates the TGF-β1/Smads pathway and p38 signaling . These pathways are involved in the pathogenesis of cardiac hypertrophy and myocardial fibrosis .
Pharmacokinetics
This compound is a hydrophobic compound, which limits its clinical applications . When encapsulated in polyethylene glycol 15-hydroxy stearate (kolliphor hs15) as nano-micelles, it shows good stability and sustained release characteristics . This increases cellular uptake capacity, thereby improving its bioavailability .
Result of Action
This compound alleviates cardiac dysfunction and pathological changes induced by isoprenaline . It inhibits the expression of cardiac hypertrophy marker genes, including ANP, BNP, and β-MHC . It also decreases the expression of α-smooth muscle actin (α-SMA), collagen Ⅰ and Ⅲ . These changes contribute to the improvement of myocardial fibrosis .
Biochemical Analysis
Biochemical Properties
Bellidifolin interacts with various enzymes, proteins, and other biomolecules. It has been found to be a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the degradation of an important neurotransmitter, acetylcholine . This interaction plays a crucial role in the potential treatment of Alzheimer’s disease .
Cellular Effects
This compound influences cell function by inhibiting the proliferation of human cardiac fibroblasts . It also down-regulates the expression of Smad-2, α-SMA, Collagen I, and Collagen III proteins in myocardial cells, thereby improving myocardial fibrosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the enzyme acetylcholinesterase, thereby preventing the degradation of acetylcholine . This leads to an increase in acetylcholine levels, which can have beneficial effects in conditions such as Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound nano-micelles have shown good stability and sustained release characteristics . Over time, these nano-micelles can increase cellular uptake capacity .
Preparation Methods
The synthetic routes for Bellidifolin are not extensively documented, but it is primarily obtained from the stems of Swertia punicea. Industrial production methods may involve extraction and purification processes, although specific details remain scarce.
Chemical Reactions Analysis
Bellidifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. further research is needed to elucidate the precise mechanisms and major products formed.
Scientific Research Applications
Bellidifolin has garnered interest across multiple scientific fields:
Chemistry: Its unique structure and reactivity make it a subject of study in natural product chemistry.
Biology: Researchers explore its potential biological activities, such as antioxidant and anti-inflammatory effects.
Medicine: this compound’s hepatoprotective properties may have clinical implications for liver health.
Industry: Its antitumor activity could inspire drug development.
Comparison with Similar Compounds
While Bellidifolin’s uniqueness is evident, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds are not explicitly mentioned in the available literature.
Biological Activity
Bellidifolin (BEL) is a xanthone compound derived from the plant Gentianella amarella subsp. acuta (also known as G. acuta). It has garnered attention for its diverse biological activities, particularly in the realms of cardioprotection, anti-diabetic effects, and anticancer properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
This compound has been shown to ameliorate myocardial fibrosis, a condition characterized by excessive collagen deposition leading to heart dysfunction. The compound exerts its effects primarily through the inhibition of the TGF-β1/Smads signaling pathway and the modulation of p38 MAPK signaling. Notably, BEL reduces the expression of key markers associated with fibrosis, such as α-smooth muscle actin (α-SMA) and collagen types I and III.
Key Findings:
- In Vivo Studies : BEL administration in animal models demonstrated a reduction in isoprenaline-induced cardiac structural disturbances and collagen deposition .
- In Vitro Studies : BEL inhibited TGF-β1-induced proliferation of cardiac fibroblasts, suggesting its potential role in preventing cardiac remodeling .
Data Summary
Study Type | Effect Observed | Mechanism |
---|---|---|
In Vivo | Reduced myocardial fibrosis | Inhibition of TGF-β1/Smads pathway |
In Vitro | Decreased cardiac fibroblast proliferation | Modulation of p38 MAPK signaling |
Anti-Diabetic Properties
This compound has also been investigated for its potential anti-diabetic effects. Research indicates that it may help manage type 2 diabetes by enhancing insulin sensitivity and regulating glucose metabolism.
Research Insights
- A study highlighted that BEL isolated from Swertia punicea exhibited significant hypoglycemic activity, potentially through modulation of metabolic pathways .
Data Summary
Study Focus | Effect Observed | Potential Mechanism |
---|---|---|
Anti-Diabetic Effects | Improved insulin sensitivity | Regulation of glucose metabolism |
Anticancer Activity
Recent investigations have identified this compound as a promising candidate in cancer therapy, particularly against non-small cell lung cancer (NSCLC).
The compound inhibits the proliferation of A549 lung cancer cells through the STAT3/COX-2 signaling pathway. It induces apoptosis in cancer cells while sparing normal lung epithelial cells.
Key Findings:
- Cell Proliferation Inhibition : BEL treatment led to significant growth inhibition in A549 cells in a dose-dependent manner .
- Apoptotic Effects : Increased levels of caspase-3/8 and decreased PARP1 levels were observed post-treatment, indicating apoptosis induction .
Data Summary
Cancer Type | Effect Observed | Mechanism |
---|---|---|
Non-Small Cell Lung Cancer | Inhibited cell proliferation | Involvement of STAT3/COX-2 pathway |
Properties
IUPAC Name |
1,5,8-trihydroxy-3-methoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-19-6-4-9(17)11-10(5-6)20-14-8(16)3-2-7(15)12(14)13(11)18/h2-5,15-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIORNFCMMYMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182262 | |
Record name | Bellidifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2798-25-6 | |
Record name | Bellidifolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2798-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bellidifolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bellidifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bellidifolin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522Q6XJR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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